1H-Pyridazin-6-one hydrate
Overview
Description
1H-Pyridazin-6-one hydrate is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms and a keto group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyridazin-6-one hydrate can be synthesized through several methods. One common approach involves the reaction of arylhydrazono acetamides with chloroacetic acid chloride to form N-chloroacetyl derivatives. These derivatives then react with pyridines, followed by ring closure to yield 1-(4-amino-6-oxo-pyridazin-5-yl)-pyridinium chlorides. Treatment with hydrazinium hydrate results in the formation of 5-amino-4-hydroxy-pyridazin-6-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyridazin-6-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions are common, where the keto group or nitrogen atoms participate in the reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazinones, which can exhibit different functional groups depending on the reagents and conditions used .
Scientific Research Applications
1H-Pyridazin-6-one hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyridazin-6-one hydrate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms but lacks the keto group at the 6th position.
Pyridazinone: Similar to 1H-Pyridazin-6-one hydrate but without the hydrate form.
Uniqueness: this compound is unique due to its specific structural features, including the keto group and the hydrate form, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in synthesizing derivatives with diverse biological activities .
Properties
IUPAC Name |
1H-pyridazin-6-one;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.H2O/c7-4-2-1-3-5-6-4;/h1-3H,(H,6,7);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDTXSCNRYJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.